Cyclobutene
Overview
Description
Cyclobutene is an intriguing organic compound with the chemical formula C₄H₆ . It belongs to the class of alkenes and is characterized by a four-membered ring with a double bond, introducing unsaturation into the molecule. This structure results in significant ring strain, making this compound a subject of considerable interest in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutene can be synthesized through several methods:
Dimerization of 1,3-Butadiene: This process involves the combination of two molecules of 1,3-butadiene in the presence of a catalyst, typically nickel or another transition metal.
Dehydration of Cyclobutanol: This method is less commonly used due to the difficulty in preparing cyclobutanol.
Industrial Production Methods: Industrial production of this compound primarily relies on the dimerization of 1,3-butadiene due to its efficiency and the availability of 1,3-butadiene as a starting material .
Chemical Reactions Analysis
Cyclobutene undergoes various chemical reactions due to the presence of a carbon-carbon double bond:
Addition Reactions: this compound can react with halogens, hydrogen, and water.
Polymerization Reactions: this compound can polymerize to form larger molecules, which is useful in material science.
Electrocyclic Reactions: Under thermal or photochemical conditions, this compound can undergo ring-opening reactions to form 1,3-butadiene.
Common Reagents and Conditions:
Halogenation: Halogens such as bromine or chlorine are used under mild conditions.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst like palladium or nickel.
Polymerization: Catalysts such as Ziegler-Natta catalysts are used for polymerization reactions.
Major Products:
Dihalides: Formed from halogenation reactions.
Cyclobutane: Formed from hydrogenation reactions.
Polymers: Formed from polymerization reactions.
Scientific Research Applications
Cyclobutene has several applications in scientific research:
Organic Chemistry: It serves as a tool for studying ring strain and its effects on chemical reactivity.
Chemical Synthesis: this compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and polymers.
Material Science: The ring-opening reactions of this compound are utilized to create polymers with unique properties.
Mechanism of Action
The mechanism of action of cyclobutene in chemical reactions involves the reactivity of its carbon-carbon double bond. This double bond can participate in various addition reactions, where reagents add across the double bond, leading to the formation of new products. The ring strain in this compound also makes it prone to ring-opening reactions, which can be induced thermally or photochemically .
Comparison with Similar Compounds
Cyclobutene can be compared with other cyclic alkenes such as:
Cyclobutane: Unlike this compound, cyclobutane lacks a double bond and is less reactive.
Cyclobutadiene: This compound has two double bonds and is highly reactive due to its anti-aromatic nature.
Cyclobutyne: Contains a triple bond and is even more strained and reactive than this compound
This compound’s unique combination of ring strain and unsaturation makes it a valuable compound for studying chemical reactivity and for use in various synthetic applications.
Properties
IUPAC Name |
cyclobutene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-2-4-3-1/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBGXYDUODCMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26710-12-3 | |
Record name | Cyclobutene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26710-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60231616 | |
Record name | Cyclobutene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-35-5 | |
Record name | Cyclobutene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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